molecular formula C17H24N4O2 B12907141 (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide

(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide

Cat. No.: B12907141
M. Wt: 316.4 g/mol
InChI Key: JAQQNHBIGRVEKO-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the use of indole derivatives and amino acid precursors. One common method involves the nucleophilic addition of indoles to ketones under mild conditions, catalyzed by Lewis acids . This process can be adapted to introduce the necessary functional groups and stereochemistry required for the target compound.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield secondary amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that also contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)-N-propylpropanamide

InChI

InChI=1S/C17H24N4O2/c1-3-8-21(11(2)16(19)22)17(23)14(18)9-12-10-20-15-7-5-4-6-13(12)15/h4-7,10-11,14,20H,3,8-9,18H2,1-2H3,(H2,19,22)/t11-,14-/m0/s1

InChI Key

JAQQNHBIGRVEKO-FZMZJTMJSA-N

Isomeric SMILES

CCCN([C@@H](C)C(=O)N)C(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CCCN(C(C)C(=O)N)C(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.